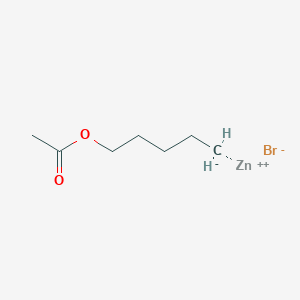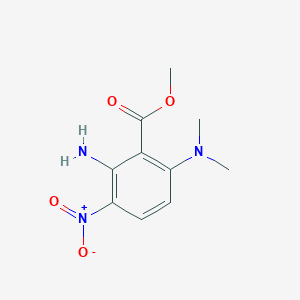
4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine is a heterocyclic compound that contains both a pyridine ring and a morpholine ring
Vorbereitungsmethoden
The synthesis of 4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The specific steps for synthesizing this compound may include:
- Preparation of the benzyloxy-substituted pyridine derivative.
- Chlorination of the pyridine ring.
- Coupling with morpholine under Suzuki–Miyaura conditions.
Analyse Chemischer Reaktionen
4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Wissenschaftliche Forschungsanwendungen
4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Wirkmechanismus
The mechanism of action of 4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4-(Benzyloxy)-6-chloropyridin-2-yl)morpholine include other morpholine derivatives and pyridine-containing compounds. For example:
4-(4-Bromobenzyl)morpholine: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
4-(4-Morpholinyl)benzaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C16H17ClN2O2 |
|---|---|
Molekulargewicht |
304.77 g/mol |
IUPAC-Name |
4-(6-chloro-4-phenylmethoxypyridin-2-yl)morpholine |
InChI |
InChI=1S/C16H17ClN2O2/c17-15-10-14(21-12-13-4-2-1-3-5-13)11-16(18-15)19-6-8-20-9-7-19/h1-5,10-11H,6-9,12H2 |
InChI-Schlüssel |
FIXXCZJZHQTBJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=CC(=C2)OCC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)
![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)




